5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
The compound 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a structurally complex molecule featuring a pyrazoline core substituted with a 4-bromophenyl group, a 2-chloro-6-methylquinolin-3-ylmethyl moiety, and a 5-oxopentanoic acid side chain.
Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-[(2-chloro-6-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O3/c1-15-5-10-21-17(11-15)12-18(25(27)28-21)13-20-14-22(16-6-8-19(26)9-7-16)29-30(20)23(31)3-2-4-24(32)33/h5-12,20H,2-4,13-14H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKYEDUZNYGDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It consists of a pyrazole ring, a quinoline moiety, and a pentanoic acid derivative. The presence of bromine and chlorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of succinate dehydrogenase, which is implicated in various metabolic disorders and cancers .
- Antitumor Activity : The compound's structure suggests it may exhibit antitumor properties. Analogous compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : Some derivatives of the compound have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. These studies indicate a promising profile for developing new antimicrobial agents .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of the compound on HeLa cells, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of histone deacetylase (HDAC) inhibition, leading to altered gene expression related to cell cycle regulation.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. These findings suggest potential applications in treating bacterial infections.
Comparison with Similar Compounds
Key Observations :
- The 5-oxopentanoic acid chain likely improves aqueous solubility compared to ’s 4-oxobutanoic acid analog .
- The quinoline moiety may confer enhanced binding to kinase or DNA targets compared to thiazole or triazinoindole derivatives .
- Bromophenyl substitution correlates with increased hydrophobicity but may improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
